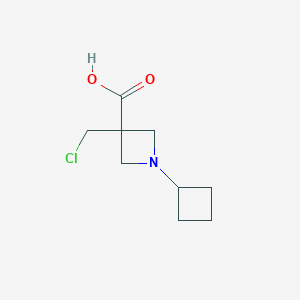

![molecular formula C18H18ClN5O B2488192 5-氨基-1-[(4-氯苯基)甲基]-N-(2,3-二甲基苯基)三唑-4-甲酰胺 CAS No. 899736-39-1](/img/structure/B2488192.png)

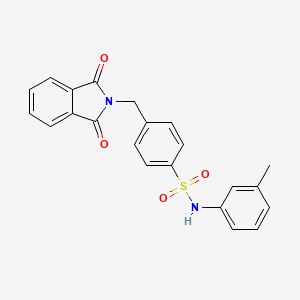

5-氨基-1-[(4-氯苯基)甲基]-N-(2,3-二甲基苯基)三唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This chemical compound is part of the class of substances known as triazole carboxamides, which are significant due to their diverse chemical and physical properties and their usage in various chemical reactions and potential applications in materials science.

Synthesis Analysis

The synthesis of related triazole compounds generally involves multi-step processes starting from different aromatic or aliphatic compounds. For instance, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide was synthesized through a five-step process using 4-chlorobenzenamine as the starting material, showcasing typical methods used in triazole synthesis which might be similar to our compound of interest (Lian-Di Kan, 2015).

Molecular Structure Analysis

The molecular structure of triazole compounds, such as 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole, can be determined using X-ray diffraction techniques and density functional theory (DFT). These studies reveal the angles between the phenyl rings and the triazole ring and the types of hydrogen bonds forming the molecular network (Șahin et al., 2011).

Chemical Reactions and Properties

Triazoles are known for their reactions, such as cycloadditions and their utility in creating peptidomimetics or biologically active compounds. A study on ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates highlights their versatile chemical reactivity and application in generating structurally diverse scaffolds (S. Ferrini et al., 2015).

Physical Properties Analysis

The physical properties, such as UV, IR, NMR spectra, and pKa, of triazole compounds provide insights into their structural characteristics. For example, the study by Albert and Trotter discusses the physical properties of various 8-azapurin-6-ones derived from triazole carboxamides, contributing to understanding the fundamental characteristics of these molecules (A. Albert & A. Trotter, 1979).

Chemical Properties Analysis

The chemical properties of triazole compounds, including reactivity, stability, and interaction with different reagents, are central to their application in synthesis and material science. The synthesis and properties of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate study provide a detailed look at the reactivity and potential chemical modifications of triazole derivatives (Anetta Dzygiel et al., 2004).

科学研究应用

合成和药理活性

三唑衍生物的一个显著应用,与5-氨基-1-[(4-氯苯基)甲基]-N-(2,3-二甲基苯基)三唑-4-甲酰胺密切相关,是它们在开发新型抗哮喘药物中的应用。例如,一项研究合成了3-取代的5-氨基-1-[(甲基氨基)(硫代羰基)]-1H-1,2,4-三唑衍生物,鉴定出一种有效的嗜酸性细胞抑制剂。这种化合物显著抑制了由白细胞介素-5诱导的嗜酸性细胞存活,为慢性哮喘治疗开辟了新途径 (Naito et al., 1996)。

抗微生物活性

三唑衍生物已被合成用于其抗微生物特性。例如,新的1,2,4-三唑衍生物对各种微生物表现出中等到良好的活性,突显了这些化合物在开发新的抗微生物剂中的潜力 (Bektaş等,2007)。

化学合成和修饰

三唑环系统,包括类似于5-氨基-1-[(4-氯苯基)甲基]-N-(2,3-二甲基苯基)三唑-4-甲酰胺的结构,作为化学合成中的核心结构,用于各种应用。例如,铑催化合成5-氨基-1,2,3-三唑-4-羧酸酯有助于创建用于肽类模拟物和生物活性化合物的三唑基脚手架。这种方法克服了Dimroth重排的局限性,提供了一种多功能的三唑化学方法 (Ferrini et al., 2015)。

新型合成途径

利用三唑化合物开发新的合成途径,可以创造多样的杂环结构。例如,5-氨基-N-(2,2-二甲氧基乙基)-1Н-1,2,3-三唑-4-甲酰胺经过分子内环化,生成5-羟基[1,2,3]三唑并[1,4]二氮杂环庚烯,进一步改性为5-硫功能化衍生物。这些合成途径扩展了三唑衍生物在药物化学和药物设计中的实用性 (Kemskiy et al., 2018)。

作用机制

未来方向

The future directions in the research of triazoles, including the compound , involve the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . Further functionalization could enrich the molecular diversity of triazoles .

属性

IUPAC Name |

5-amino-1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O/c1-11-4-3-5-15(12(11)2)21-18(25)16-17(20)24(23-22-16)10-13-6-8-14(19)9-7-13/h3-9H,10,20H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOONHPITRULPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2488111.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2488112.png)

![6-Pyridin-3-yl-3-azabicyclo[4.1.0]heptane;dihydrochloride](/img/structure/B2488114.png)

![N-benzo[e][1,3]benzothiazol-2-yl-3-bromobenzamide](/img/structure/B2488116.png)

![2-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2488117.png)

![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-3-(2-fluorophenyl)propan-1-one](/img/structure/B2488119.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2488125.png)

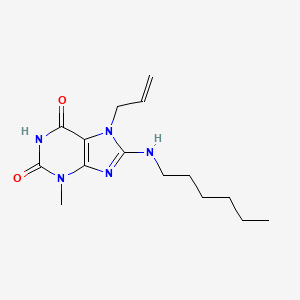

![3-(2-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2488130.png)